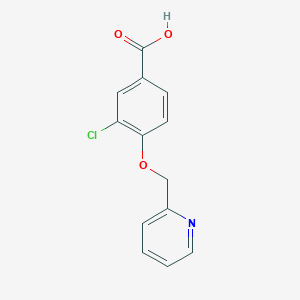

3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid

Description

Properties

Molecular Formula |

C13H10ClNO3 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid |

InChI |

InChI=1S/C13H10ClNO3/c14-11-7-9(13(16)17)4-5-12(11)18-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) |

InChI Key |

LDASXAMRSPADST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(C=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-4-nitrobenzoic acid.

Substitution: The amine group is then substituted with a pyridin-2-ylmethoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes such as BCR-ABL.

Biological Research: The compound and its derivatives have been evaluated for their antitumor activities, showing potential against various cancer cell lines.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit BCR-ABL kinase, a protein involved in the proliferation of cancer cells . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features, molecular weights, and applications of 3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid and related derivatives:

Key Observations :

- Lipophilicity : The pyridin-2-ylmethoxy group in the target compound enhances membrane permeability compared to polar substituents like sulfamoyl (in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid) .

- Binding Affinity : In kinase inhibitors (e.g., neratinib), the chloro and pyridinylmethoxy groups engage in van der Waals interactions with residues like Val726 and Leu718, while steric bulk necessitates side-chain rearrangements (e.g., Met790 in EGFR) for accommodation .

- Synthetic Utility : Derivatives like 4ga () demonstrate the versatility of the benzoic acid scaffold for introducing functional groups (e.g., nitro, amide) to modulate bioactivity .

Physicochemical Properties

- In contrast, acetic acid derivatives exhibit higher aqueous solubility but lower membrane affinity .

- Extraction Efficiency : Benzoic acid derivatives with chloro or nitro groups (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid) are extracted more efficiently in emulsion liquid membranes than acetic acid, attributed to their higher partition coefficients (log P ~2.5–3.0) .

Biological Activity

3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant studies.

The biological activity of 3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been noted for:

- Inhibition of Kinases : It may inhibit specific kinases that play a role in cell proliferation and survival, making it a candidate for cancer therapeutics.

- Modulation of Protein Degradation Systems : Similar benzoic acid derivatives have shown to enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway, suggesting a potential role in proteostasis and anti-aging mechanisms .

In Vitro Studies

- Cell Proliferation Assays :

-

Antimicrobial Activity :

- Preliminary tests showed that the compound exhibits antimicrobial properties against several bacterial strains, although specific data on 3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid is limited.

Case Studies

- Occupational Exposure :

- In a clinical setting, compounds related to benzoic acids have been linked to occupational asthma and skin sensitization. While 3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid has not been directly implicated, its structural relatives highlight the importance of monitoring exposure in industrial settings .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid, and how are intermediates characterized?

- Methodology : A common approach involves coupling a pyridinylmethoxy group to a chlorinated benzoic acid scaffold. For example, a Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be used to introduce the pyridinylmethoxy moiety. Key intermediates (e.g., 4-(pyridin-2-ylmethoxy)benzoic acid derivatives) are typically characterized via -/-NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

- Example : In a related compound (3-chloro-4-(3-methylphenoxy)benzoic acid), General Procedure C was employed, involving acid chloride formation followed by coupling, yielding 27% product with NMR validation ( 8.20 ppm for aromatic protons) .

Q. How is crystallographic data for 3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid obtained and refined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. Refinement parameters (R-factors, displacement ellipsoids) must align with IUCr standards .

- Note : SHELX programs are robust for small-molecule refinement, though limitations in handling twinned macromolecular crystals exist .

Advanced Research Questions

Q. How can conflicting NMR data arise during structural validation, and how are they resolved?

- Case Study : Discrepancies in aromatic proton splitting (e.g., unexpected coupling constants) may indicate rotational isomerism or impurities. For example, in 3-chloro-4-(3-methylphenoxy)benzoic acid, -NMR peaks at 8.20 (d, ) and 7.89 (dd, ) confirm ortho-substitution patterns. Contradictions are resolved by variable-temperature NMR or 2D-COSY experiments .

- Tools : HRMS and elemental analysis supplement NMR to rule out impurities .

Q. What strategies optimize the yield of 3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid in large-scale synthesis?

- Methodology :

- Catalyst Screening : Use FeCl₃ or AlCl₃ to enhance electrophilic aromatic substitution efficiency .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Scale-Up : Continuous flow reactors minimize side reactions (e.g., over-chlorination) .

- Example : For 3-chloro-4-(methylsulfanyl)benzoic acid, controlled chlorination at 60°C under N₂ achieved 85% yield .

Q. How does the pyridinylmethoxy group influence the compound’s biological activity?

- Mechanistic Insight : The pyridine ring enhances hydrogen bonding with target proteins (e.g., enzymes or receptors). In alcohol dehydrogenase inhibitors, the 6-hydroxyquinolin-2-yl analog showed activity due to metal coordination (e.g., Zn²⁺ in active sites) .

- Structure-Activity Relationship (SAR) : Modifying the methoxy linker length or pyridine substitution (e.g., CF₃ groups) alters binding affinity and metabolic stability .

Applications in Academic Research

Q. What are the computational approaches for predicting the reactivity of 3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid in drug design?

- Methods :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinase enzymes) .

- Validation : Experimental IC₅₀ values correlate with docking scores for analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

Q. How is 3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid used in material science?

- Application : As a ligand in metal-organic frameworks (MOFs), its carboxylate and pyridine groups coordinate to metal nodes (e.g., Cu²⁺ or Fe³⁺), creating porous structures for gas storage or catalysis .

- Example : Similar benzoic acid derivatives form thermally stable MOFs (>300°C) with high surface areas (~1500 m²/g) .

Data Contradiction Analysis

Q. How to address inconsistencies in biological assay results across studies?

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may stem from assay conditions (e.g., pH, co-solvents). For alcohol dehydrogenase inhibitors, activity varied with buffer ionic strength .

- Resolution : Standardize protocols (e.g., PBS buffer at pH 7.4) and use positive controls (e.g., disulfiram) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.